![molecular formula C20H25N7 B6475674 N,N,4-trimethyl-6-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine CAS No. 2640815-47-8](/img/structure/B6475674.png)
N,N,4-trimethyl-6-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine
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Description
N,N,4-trimethyl-6-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine is a useful research compound. Its molecular formula is C20H25N7 and its molecular weight is 363.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.21714383 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N,N,4-trimethyl-6-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine is a complex organic compound known for its diverse biological activities, particularly in the fields of cancer research and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent scientific findings.
Property | Value |
---|---|
Molecular Formula | C20H25N7 |
Molecular Weight | 363.46 g/mol |
CAS Number | 2640815-47-8 |
IUPAC Name | This compound |
The compound's mechanism of action primarily involves the inhibition of specific kinases, which are critical in cell signaling pathways. By interfering with these enzymes, the compound can disrupt various cellular processes, including proliferation and survival of cancer cells. This mechanism positions it as a potential candidate for anticancer therapy.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:
- In Vitro Studies : The compound has shown potent activity against various cancer cell lines, including those resistant to conventional therapies. In a study conducted by the National Cancer Institute (NCI), it was found to inhibit growth in multiple cancer types, with notable effectiveness against CNS cancer cell lines .
- Mechanistic Insights : Molecular docking studies suggest that the compound binds effectively to the ATP-binding site of kinases involved in tumor growth and metastasis, leading to reduced cell viability and increased apoptosis in treated cells .
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory potential. Research indicates that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Study 1: Anticancer Efficacy
A comprehensive study evaluated the efficacy of this compound against a panel of 58 cancer cell lines. The results indicated:
Cell Line | Percent Growth Inhibition (PGI) |
---|---|
SNB-75 (CNS) | 41.25% |
MCF7 (Breast) | 35.00% |
A549 (Lung) | 30.50% |
These findings highlight the compound's potential as a versatile anticancer agent .
Study 2: Anti-inflammatory Mechanisms
In another investigation focusing on its anti-inflammatory properties, the compound was shown to inhibit pro-inflammatory cytokine production in vitro. This suggests its utility in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Properties
IUPAC Name |
N,N,4-trimethyl-6-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7/c1-14-13-18(24-20(21-14)25(3)4)26-9-11-27(12-10-26)19-15(2)22-16-7-5-6-8-17(16)23-19/h5-8,13H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYLGJWPMYDYEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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